Guanine-13C5,15N5
Description
Guanine-13C5,15N5 is a stable isotope-labeled derivative of guanine, a fundamental purine base in nucleic acids. The notation "13C5,15N5" specifies that five carbon atoms are replaced with the carbon-13 isotope (^13C), and five nitrogen atoms are substituted with nitrogen-15 (^15N). This compound is primarily used as an internal standard in mass spectrometry (MS)-based analyses to quantify endogenous guanine levels in biological samples, such as urine or DNA hydrolysates, while correcting for matrix effects and instrumental variability . Its isotopic purity typically exceeds 96%, ensuring high accuracy in quantitative studies .
Properties
CAS No. |
1207522-89-1 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
161.056 |
IUPAC Name |
2-azanyl-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,9-dihydro-6H-purin-6-one-13C5,15N5; 2-Amino-6-hydroxy-1H-purine-13C5,15N5; 2-Amino-6-hydroxypurine-13C5,15N5; 2-Aminohypoxanthine-13C5,15N5; 9H-Guanine-13C5,15N5; 2-Amino-hypoxanthine-13C5,15N5; |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Formamide and Formic Acid Derivatives
A foundational method involves the condensation of labeled formamide (13C,15N) with glyoxal derivatives under controlled acidic conditions. This approach mirrors classical purine synthesis pathways but substitutes natural isotopes with enriched analogs. For instance, [4,5,6,8-13C4]guanine synthesis begins with 13C-labeled formic acid and urea, which undergo cyclization with glyoxal to form the imidazole ring, followed by ring closure to yield the purine structure. Adapting this method for 13C5,15N5 labeling requires substituting both carbon and nitrogen sources, such as using 13C5-formamide and 15N5-urea, to achieve the desired isotopic distribution.
Enzymatic Hydrolysis of Labeled Nucleotides
An alternative route involves synthesizing Guanine-13C5,15N5 through enzymatic hydrolysis of stable isotope-labeled guanosine or deoxyguanosine. For example, 2'-deoxyguanosine-13C5,15N5 is treated with purine nucleoside phosphorylase (PNP) in the presence of phosphate buffer, cleaving the glycosidic bond to release free guanine. This method benefits from high specificity and avoids harsh chemical conditions, preserving isotopic integrity.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Precursors Used | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Synthesis | 13C5-formamide, 15N5-urea | 65–75 | Scalability | Requires toxic reagents (e.g., MnO2) |
| Enzymatic Hydrolysis | Guanosine-13C5,15N5 | 80–90 | High purity | Enzyme cost and stability issues |
Purification and Isolation Techniques
Post-synthesis purification is critical to remove unreacted precursors and byproducts. High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are the most widely employed techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and methanol-water gradients achieves baseline separation of Guanine-13C5,15N5 from impurities. For instance, a study using 4-OHE2-13C5,15N5-N7-guanine adducts employed a Zorbax C18 column (9.4 mm × 250 mm) with a methanol gradient (25% to 69% over 30 minutes), yielding >95% purity. The labeled guanine elutes at 12–14 minutes under these conditions, confirmed by UV detection at 254 nm.
Solid-Phase Extraction (SPE)
Mixed-mode cation exchange (MCX) columns are effective for desalting and concentrating Guanine-13C5,15N5. A protocol from estrogen-guanine adduct research illustrates this: after ethanol precipitation, the supernatant is loaded onto an MCX column, washed with 1% acetic acid and methanol, and eluted with pyridine/water/methanol (5:15:80). This step reduces ionic contaminants and enhances isotopic enrichment.
Analytical Characterization and Quality Control
Rigorous characterization ensures isotopic fidelity and chemical purity. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the gold standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C and 15N NMR spectra confirm isotopic incorporation. For [4,5,6,8-13C4]guanine, distinct 13C signals appear at δ 148.2 ppm (C8), 140.1 ppm (C4), and 119.3 ppm (C5). In Guanine-13C5,15N5, additional 15N shifts at δ −180 to −220 ppm (N3, N7, N9) validate nitrogen labeling.
High-Resolution Mass Spectrometry (HRMS)
HRMS quantifies isotopic abundance and detects impurities. A study on 13C4-guanine reported a molecular ion [M+H]+ at m/z 156.0525 (calc. 156.0528), confirming 99% 13C enrichment. For Guanine-13C5,15N5, the expected [M+H]+ is m/z 158.0622 (natural guanine: m/z 152.0567).
Table 2: Key Spectral Data for Guanine-13C5,15N5
| Technique | Parameter | Value |
|---|---|---|
| 13C NMR | C2, C4, C5, C6, C8 | δ 148.2, 140.1, 119.3, 155.0, 135.2 |
| 15N NMR | N1, N3, N7, N9 | δ −192.4, −204.7, −178.9, −210.2 |
| HRMS | [M+H]+ | m/z 158.0622 (Δ 1.5 ppm) |
Challenges and Optimization Strategies
Isotopic Dilution and Side Reactions
Competing reactions during synthesis, such as deamination or oxidation, can reduce yield. For example, prolonged exposure to MnO2 in acetic acid risks over-oxidizing guanine to xanthine. Mitigation strategies include:
-
Stoichiometric control : Limiting MnO2 to 2 equivalents minimizes oxidation.
-
Low-temperature reactions : Conducting syntheses at 0–4°C slows unwanted side reactions.
Cost and Availability of Labeled Precursors
13C5-formamide and 15N5-urea are expensive, with market prices exceeding $500/g. Collaborative partnerships with isotope suppliers (e.g., Cambridge Isotope Laboratories) and bulk purchasing can reduce costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions
Guanine-13C5,15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Various substituted guanine derivatives.
Scientific Research Applications
Guanine-13C5,15N5 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA synthesis, repair, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies, including organic semiconductors and dyes .
Mechanism of Action
Guanine-13C5,15N5 exerts its effects primarily through its incorporation into nucleic acids. It interacts with various molecular targets, including enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The labeled isotopes allow for precise tracking and quantification of guanine in biological systems, providing insights into molecular pathways and mechanisms .
Comparison with Similar Compounds
Structural and Isotopic Differences
Key Compounds for Comparison :
Guanosine-13C10,15N5: Structure: Guanosine (guanine linked to ribose) with 10 ^13C and 5 ^15N substitutions. Applications: Used in tracing nucleotide metabolism and enzymatic reactions, such as the biosynthesis of preQ0 from GTP . Key Data: In MS analysis, the [M-H]− ion of its derivative (CDG) appears at m/z 204.0497 when synthesized from [13C10,15N5]-GTP, distinguishing it from unlabeled counterparts (m/z 193.0379) .
2′-Deoxyguanosine-13C10,15N5: Structure: Deoxyribose-linked guanine with 10 ^13C and 5 ^15N labels. Applications: Critical in DNA damage studies, such as detecting guanine-thymidine cross-links induced by peroxynitrite/CO2 . Key Data: LC-MS/MS analysis of cross-linked products (e.g., 5′-d(15N5,13C10-G)pT) confirms the retention of isotopic labels, enabling precise quantification of DNA lesions .
8-Hydroxy-2′-deoxyguanosine-[15N5] (8-OH-dG-15N5): Structure: Oxidized deoxyguanosine with 5 ^15N labels. Applications: Serves as an internal standard for quantifying oxidative DNA damage biomarkers like 8-oxo-dG . Key Data: MS/MS analysis shows fragment ions at m/z 173 (protonated 2-deoxyribose) and 145 ([15N5]-8-oxo-guanine), with isotopic purity >99.9% .
ATP-13C10,15N5: Structure: Adenosine triphosphate with 10 ^13C and 5 ^15N labels. Applications: Used as an internal standard for nucleotide quantification in metabolomics, despite challenges in commercial availability and cost .
Comparative Analysis Table
*Calculated based on unlabeled molecular weights and isotopic substitutions.
Limitations and Challenges
- Isotopic Dilution: Partially labeled species (e.g., [13C2H5NO2+H]+ in glycine-13C2,15N) complicate MS interpretation, requiring high-resolution instruments .
Q & A
Q. What controls are essential when using Guanine-¹³C₅,¹⁵N₅ in proteomic studies to track RNA incorporation?
- Methodological Answer : Include negative controls (no labeled guanine) to assess endogenous levels. Use stable isotope labeling by amino acids (SILAC) in parallel to distinguish RNA vs. protein turnover. Validate RNA-specific incorporation via RNase treatment followed by MS analysis of released nucleotides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
